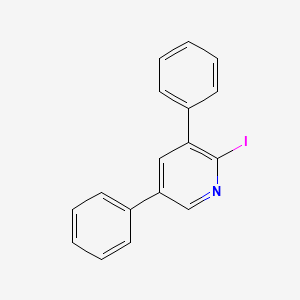
2-Iodo-3,5-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,5-diphenylpyridine is an organic compound with the molecular formula C17H12IN. It belongs to the class of halopyridines, which are pyridine derivatives substituted with halogen atoms. This compound is characterized by the presence of an iodine atom at the 2-position and phenyl groups at the 3- and 5-positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,5-diphenylpyridine typically involves the iodination of 3,5-diphenylpyridine. One common method is the reaction of 3,5-diphenylpyridine with iodine in the presence of an oxidizing agent such as silver acetate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-3,5-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Products like 2-azido-3,5-diphenylpyridine.
Oxidation: Products like this compound N-oxide.
Reduction: Products like 3,5-diphenylpyridine.
Aplicaciones Científicas De Investigación
2-Iodo-3,5-diphenylpyridine is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3,5-diphenylpyridine involves its interaction with specific molecular targets. The iodine atom and phenyl groups contribute to its reactivity and binding affinity. It can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions. The pathways involved may include halogen bonding, π-π interactions, and coordination chemistry.
Comparación Con Compuestos Similares
2-Iodopyridine: A simpler analog with only an iodine atom on the pyridine ring.
3,5-Diphenylpyridine: Lacks the iodine atom but has similar structural features.
2-Bromo-3,5-diphenylpyridine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-3,5-diphenylpyridine is unique due to the combination of the iodine atom and phenyl groups, which confer distinct chemical reactivity and potential applications. The presence of iodine enhances its ability to participate in halogen bonding and other interactions, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C17H12IN |
|---|---|
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
2-iodo-3,5-diphenylpyridine |
InChI |
InChI=1S/C17H12IN/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H |
Clave InChI |
AZBRSBHYKYBQQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N=C2)I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

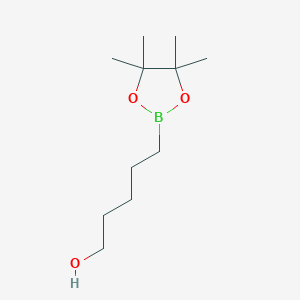
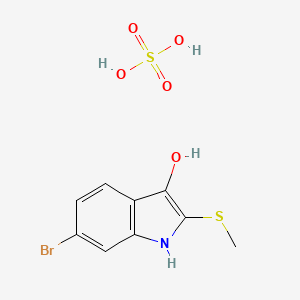
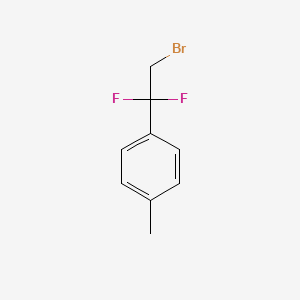
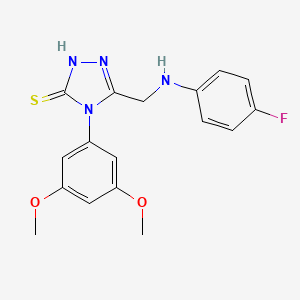
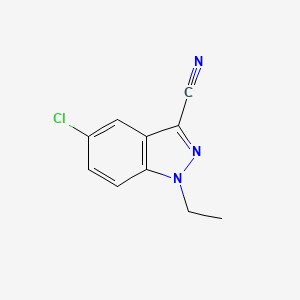
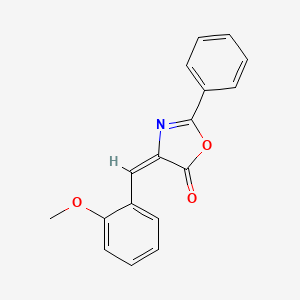
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
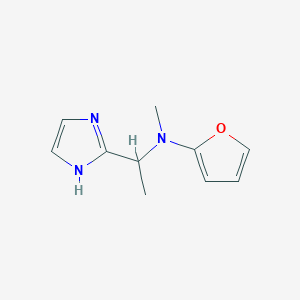
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)

